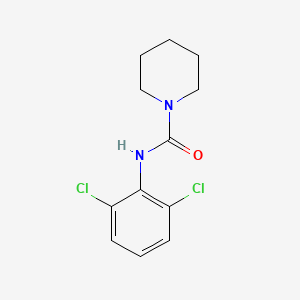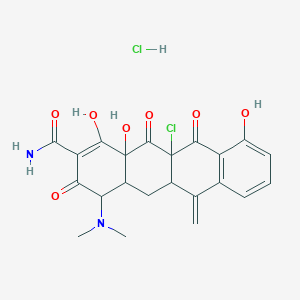
2-Acetamido-2-allylmalonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-2-allylmalonic acid is an organic compound with the molecular formula C8H11NO5 It is a derivative of malonic acid, where one of the hydrogen atoms is replaced by an acetamido group and another by an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetamido-2-allylmalonic acid can be synthesized through several methodsThe reaction conditions typically involve heating the mixture to around 80°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2-allylmalonic acid undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding alcohols or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Formation of alcohols or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted acetamido derivatives.
Scientific Research Applications
2-Acetamido-2-allylmalonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-acetamido-2-allylmalonic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the allyl group can participate in various chemical reactions. These interactions can influence biochemical pathways and enzyme activities, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl allylmalonate: Similar structure but lacks the acetamido group.
Diethyl acetamidomalonate: Similar structure but lacks the allyl group.
Uniqueness
2-Acetamido-2-allylmalonic acid is unique due to the presence of both the acetamido and allyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
98593-96-5 |
|---|---|
Molecular Formula |
C8H11NO5 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
2-acetamido-2-prop-2-enylpropanedioic acid |
InChI |
InChI=1S/C8H11NO5/c1-3-4-8(6(11)12,7(13)14)9-5(2)10/h3H,1,4H2,2H3,(H,9,10)(H,11,12)(H,13,14) |
InChI Key |
ABOLLNJXLFDZSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC=C)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethoxy]-N-(propan-2-ylideneamino)acetamide](/img/structure/B11951418.png)

![1,8,14-Trioxatrispiro[4.1.4.1.4.1]octadecane](/img/structure/B11951428.png)

![triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride](/img/structure/B11951458.png)

![2-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951470.png)



![4-{5-[(E)-2-(1,3-Benzothiazol-2-YL)-2-cyanoethenyl]-2-furyl}benzenesulfonamide](/img/structure/B11951483.png)
![4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane](/img/structure/B11951489.png)
![1-{[(Chloromethyl)sulfonyl]methyl}-3-(trifluoromethyl)benzene](/img/structure/B11951492.png)
